molecular formula C28H29N3O3 B2859042 N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 932308-72-0

N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No. B2859042
M. Wt: 455.558
InChI Key: PVGLGFPBVSPHND-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its uses and applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (e.g., heat, light).



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Structural Studies and Crystallography

Research has delved into the structural aspects of quinoline derivatives, focusing on their co-crystal formation, salt formation, and the implications of these structures in material science and drug design. For example, Karmakar et al. (2009) explored the structural study of quinoline derivatives, highlighting their potential in forming co-crystals and salts with various aromatic diols and acids, which could influence drug delivery mechanisms and material properties Karmakar, A., Kalita, D., & Baruah, J. (2009). Structural study on few co-crystals and a salt of quinoline derivatives having amide bond. Journal of Molecular Structure, 935, 47-52.

Pharmacological Applications

Compounds related to N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide have been synthesized and evaluated for their potential pharmacological activities. Werbel et al. (1986) synthesized a series of quinoline derivatives to explore their antimalarial activity, demonstrating the potential of these compounds in medicinal chemistry for developing new antimalarial drugs Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., McNamara, D., Ortwine, D., & Worth, D. (1986). Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Journal of Medicinal Chemistry, 29(6), 924-939.

Chemical Synthesis and Modification

Significant research has also been focused on the chemical synthesis and modification of quinoline derivatives, aiming at the development of new chemical entities with enhanced properties or functionalities. Bhambi et al. (2010) reported the synthesis of novel quinoline derivatives with potential biological activities, which could serve as a foundation for developing new therapeutic agents or chemical tools Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., & Talesara, G. L. (2010). Synthesis and Pharmacological Studies on Some Phthalimidoxy Substituted Quinoline Derivatives. ChemInform, 41.

Fluorescence and Sensing Applications

Quinoline derivatives have been explored for their fluorescence properties and potential applications as chemosensors. Park et al. (2015) synthesized a chemosensor based on quinoline, demonstrating its ability to detect Zn2+ ions in living cells and aqueous solutions, indicating the role of these compounds in environmental monitoring and biological research Park, G., Kim, H., Lee, J. J., Kim, Y. S., Lee, S. Y., Lee, S., Noh, I., & Kim, C. (2015). A highly selective turn-on chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution. Sensors and Actuators B: Chemical, 215, 568-576.

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

N-(3-ethylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-4-20-6-5-7-24(14-20)30-27(32)18-31-26-16-25(34-3)13-10-21(26)15-22(28(31)33)17-29-23-11-8-19(2)9-12-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGLGFPBVSPHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

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